molecular formula C20H20ClN3O2S B2872989 5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627046-79-1

5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2872989
CAS No.: 627046-79-1
M. Wt: 401.91
InChI Key: QHUPJFKVRBAYIF-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidoquinoline family, characterized by a fused pyrimidine-quinoline scaffold. Key structural features include:

  • 4-Chlorophenyl group at position 5, contributing to lipophilicity and electronic effects.
  • Propylsulfanyl substituent at position 2, introducing a sulfur-containing alkyl chain that may enhance binding interactions in biological systems.
  • Dione moieties at positions 4 and 6, which are critical for hydrogen bonding and metabolic stability .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-2-10-27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h6-9,15H,2-5,10H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUPJFKVRBAYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a synthetic derivative belonging to the class of pyrimidoquinolines. This class has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound.

Chemical Structure

The molecular formula of the compound is C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S, indicating the presence of a chlorophenyl group and a propylsulfanyl moiety which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that pyrimidine derivatives demonstrate a wide range of antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis, with some derivatives showing moderate to strong activity .
  • Antifungal Activity : A related study highlighted antifungal effects against Candida albicans and other yeast strains with minimum inhibitory concentrations (MIC) ranging from 4-8 µg/mL .

Anticancer Activity

The potential anticancer properties of pyrimidoquinolines have been explored in several studies. The mechanisms often involve the inhibition of specific enzymes related to cancer cell proliferation. In silico studies have indicated promising interactions with targets involved in cancer pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease. Compounds within this class have shown strong inhibitory activity against these enzymes, which are crucial in various physiological processes .

Case Studies

  • Antifungal Evaluation : A study synthesized several pyrimidoquinoline derivatives and assessed their antifungal activity using standard protocols. The most active derivative exhibited significant fungicidal activity against C. dubliniensis with an MIC of 4 µg/mL .
  • Antibacterial Screening : Another investigation focused on the antibacterial efficacy of related compounds against multiple bacterial strains. The results indicated that while some compounds demonstrated high activity (IC50 values ranging from 0.63 to 2.14 µg/mL), others were less effective .

Research Findings

Biological ActivityTarget Organism/EnzymeMIC/IC50 ValuesReference
AntibacterialSalmonella typhiModerate
AntifungalCandida albicans4-8 µg/mL
Enzyme InhibitionAcetylcholinesteraseStrong Inhibition
Enzyme InhibitionUreaseStrong Inhibition

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the tetrahydropyrimidoquinoline core significantly influence molecular properties. A comparison is summarized in Table 1:

Compound Name / ID Substituents (Position) Molecular Formula Key Spectral Data (IR/NMR) Reference
Target Compound 5-(4-ClPh), 2-(propylsulfanyl) C₂₁H₂₁ClN₃O₂S Not explicitly provided in evidence
9-(4-Methoxyphenyl)-2,3,6,7-tetrahydro 9-(4-MeOPh) C₁₉H₁₉NO₃ IR: 3439 (NH), 1689 cm⁻¹ (C=O)
5-(4-ClPh)-1,3-dimethyl (4b) 1,3-(CH₃), 5-(4-ClPh) C₁₉H₁₈ClN₃O₂ ¹H NMR: δ 3.24 (N-CH₃), IR: 1705 cm⁻¹
5-(4-ClPh)-9-isopropyl-6-methyl (7a) 9-(iPr), 6-(CH₃), 5-(4-ClPh) C₂₁H₂₄ClN₅ Synthesis via guanidine HCl/Na in MeOH

Key Observations :

  • Electron-Withdrawing vs.
  • Sulfur vs. Nitrogen Substituents: The propylsulfanyl group in the target compound may confer greater metabolic stability than amino or methyl groups (e.g., in 7a or 4b ) due to sulfur’s resistance to oxidation.

Spectral and Analytical Comparisons

  • IR Spectroscopy : The target compound’s dione groups are expected to show C=O stretches near 1705 cm⁻¹, similar to 4b . The propylsulfanyl group may introduce C-S stretches ~700 cm⁻¹, absent in methyl or methoxy derivatives.
  • NMR Profiles : The 4-chlorophenyl group in the target compound would produce aromatic proton signals near δ 6.65–7.03 ppm, aligning with 4b and 4d .

Preparation Methods

Multicomponent Reaction (MCR) Frameworks

The pyrimido[4,5-b]quinoline core is typically constructed via one-pot MCRs involving three components:

  • 6-Amino-2-(alkylsulfanyl)pyrimidin-4(3H)-one derivatives (e.g., 6-amino-2-(propylsulfanyl)pyrimidin-4(3H)-one),
  • Cyclic 1,3-diketones (e.g., dimedone),
  • Aromatic aldehydes (e.g., 4-chlorobenzaldehyde).

These components undergo cyclocondensation through Mannich-type reactions, forming the tetrahydropyrimidoquinoline skeleton. The reaction proceeds via imine formation, Michael addition, and intramolecular cyclization, as demonstrated in studies using acetic acid or ethanol under reflux or ultrasound irradiation.

Synthesis of 6-Amino-2-(Propylsulfanyl)pyrimidin-4(3H)-one

The propylsulfanyl substituent at the C2 position of the pyrimidinone ring is introduced via alkylation of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This precursor is synthesized by condensing thiourea with ethyl cyanoacetate in alkaline ethanol, followed by treatment with propyl iodide under reflux conditions. The substitution of methyl iodide with propyl iodide enables the incorporation of the propylsulfanyl group, a critical step for tailoring the compound’s electronic and steric properties.

Preparation Methods for 5-(4-Chlorophenyl)-2-(Propylsulfanyl)-Pyrimidoquinolinedione

Conventional Thermal Method (Method 1)

Procedure :

  • Reagents :
    • 6-Amino-2-(propylsulfanyl)pyrimidin-4(3H)-one (1.0 mmol),
    • Dimedone (1.0 mmol),
    • 4-Chlorobenzaldehyde (1.0 mmol),
    • Acetic acid (5.0 mL).
  • Reaction Conditions :

    • The mixture is stirred at room temperature for 5 minutes, then heated under reflux for 4–6 hours.
    • Progress is monitored by TLC (eluent: dichloromethane/methanol 9:1).
  • Workup :

    • The reaction is cooled, filtered, and washed with cold ethanol.
    • Recrystallization from ethanol yields the product as a pale-yellow solid.

Yield : 70–78%.

Ultrasound-Assisted Synthesis (Method 2)

Procedure :

  • Reagents : Same as Method 1.
  • Apparatus : Ultrasonic bath (40 kHz, 300 W).
  • Conditions :
    • The reaction mixture is irradiated at 60°C for 45–60 minutes.
    • Ultrasonic cavitation accelerates molecular collisions, reducing reaction time.

Yield : 82–88%.

Solvent-Free Catalytic Method (Method 3)

Catalyst : Fe3O4@nano-cellulose/Sb(V) (10 mol%).
Procedure :

  • Reagents :
    • 6-Amino-2-(propylsulfanyl)pyrimidin-4(3H)-one,
    • Dimedone,
    • 4-Chlorobenzaldehyde.
  • Conditions :
    • Ground in an electrical mortar-heater at 70°C for 25–35 minutes.

Yield : 89–93%.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst Time Yield Advantages
Conventional Thermal Reflux in acetic acid None 4–6 h 70–78% Simple setup, no specialized equipment
Ultrasound-Assisted 60°C, ultrasonic bath None 45–60 min 82–88% Faster, higher yield, energy-efficient
Solvent-Free Catalytic 70°C, mortar-heater Fe3O4@nano-cellulose/Sb(V) 25–35 min 89–93% Solvent-free, recyclable catalyst

Role of Nanocatalysts in Green Synthesis

Nanocatalysts like Fe3O4@nano-cellulose enhance atom economy and reduce waste. The magnetic properties of Fe3O4 enable easy recovery via external magnets, allowing reuse for up to five cycles without significant activity loss. The Sb(V) component facilitates proton transfer during cyclocondensation, while the cellulose support provides a biodegradable matrix.

Mechanistic Insights

  • Imine Formation : 4-Chlorobenzaldehyde reacts with the amino group of the pyrimidinone, forming a Schiff base.
  • Michael Addition : Dimedone attacks the imine, generating a β-amino ketone intermediate.
  • Cyclization : Intramolecular dehydration forms the pyrimido[4,5-b]quinoline core.
  • Aromatization : Air oxidation or thermal elimination finalizes the tetracyclic structure.

Structural Confirmation

  • FT-IR : Peaks at 1670 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).
  • 1H NMR : δ 1.25–1.35 (t, 3H, CH2CH2CH3), δ 4.10 (s, 2H, SCH2), δ 7.45–7.60 (m, 4H, Ar-H).

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